molecular formula C5H5N5O B1146940 Guanine CAS No. 73-40-5

Guanine

Cat. No.: B1146940
CAS No.: 73-40-5
M. Wt: 151.13 g/mol
InChI Key: UYTPUPDQBNUYGX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Guanine, a purine derivative, primarily targets several enzymes including Purine nucleoside phosphorylase , Purine nucleoside phosphorylase 2 , Xanthine phosphoribosyltransferase , and GTP cyclohydrolase 1 . These enzymes play crucial roles in various biochemical processes, including purine metabolism and signal transduction .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. For instance, it is involved in the conversion of hypoxanthine or this compound and 5-phospho-α-D-ribose 1-diphosphate (PRPP) to inosine 5’-monophosphate (IMP) or guanosine 5’-monophosphate (GMP), and pyrophosphate (PPi) in the presence of the enzyme Hypoxanthine–this compound phosphoribosyltransferase . This interaction leads to changes in the cellular levels of these nucleotides, impacting various cellular processes.

Biochemical Pathways

This compound plays a significant role in the purine metabolism pathway . It is involved in the synthesis of IMP, which is the first compound in the pathway to have a completely formed purine ring system . This compound also contributes to the formation of GMP, an essential component of RNA and DNA . Disruptions in these pathways can lead to various diseases, including Lesch-Nyhan Syndrome and Gout .

Result of Action

The action of this compound at the molecular and cellular level results in the production of key components of nucleic acids (RNA and DNA). This contributes to various cellular processes, including cell growth, differentiation, and survival . Moreover, this compound’s interaction with its targets can influence the balance of nucleotides in the cell, affecting DNA replication and protein synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially impacting its interaction with target enzymes . Additionally, the presence of other molecules, such as inhibitors or activators of the target enzymes, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

In terms of chemical structure, guanine always bonds with cytosine in DNA . This bonding is due to the stable hydrogen bonds between the bases . This compound can be secreted as waste or deposited as biominerals if the organism does not produce a guanase .

Cellular Effects

This compound plays a crucial role in various cellular processes. It is involved in the formation of this compound crystals, which are found in many organisms . These crystals, due to their exceptionally high refractive index, contribute to structural color and are responsible for the reflective effect in the skin and visual organs in animals such as fish, reptiles, and spiders .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules. In DNA, this compound forms three hydrogen bonds with cytosine, contributing to the stability of the DNA molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability over time. This compound crystals have been extensively studied, and the principles of their biomineralization are being established .

Dosage Effects in Animal Models

It is known that this compound crystals are among the main excretion products in arachnids .

Metabolic Pathways

This compound is involved in the purine metabolic pathway. It is a product of the degradation of nucleic acids and can be secreted as waste or deposited as biominerals .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. This compound can also be excreted as an end product of nitrogen metabolism .

Subcellular Localization

This compound is primarily located in the nucleus of the cell, where it is a part of the DNA molecule. It can also be found in the cytoplasm during the degradation of nucleic acids .

Chemical Reactions Analysis

Types of Reactions: Guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be hydrolyzed with strong acid to produce glycine, ammonia, carbon dioxide, and carbon monoxide . This compound oxidizes more readily than adenine, another purine-derivative base in DNA .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Adenine: Another purine base found in DNA and RNA, pairs with thymine in DNA and uracil in RNA.

    Cytosine: A pyrimidine base that pairs with guanine in DNA and RNA.

    Thymine: A pyrimidine base found only in DNA, pairs with adenine.

    Uracil: A pyrimidine base found only in RNA, pairs with adenine.

Uniqueness of this compound: this compound is unique among the nucleobases due to its ability to form stable G-quadruplex structures, which have significant implications in gene regulation and genomic stability . Its higher oxidation potential compared to adenine also makes it more reactive in certain chemical processes .

Properties

IUPAC Name

2-amino-1,7-dihydropurin-6-one
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InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
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InChI Key

UYTPUPDQBNUYGX-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N
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Molecular Formula

C5H5N5O
Record name guanine
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DSSTOX Substance ID

DTXSID9052476
Record name Guanine
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Molecular Weight

151.13 g/mol
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Physical Description

Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid
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Boiling Point

BOILING POINT: SUBLIMES
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Solubility

CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C
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Color/Form

SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE

CAS No.

73-40-5
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Melting Point

360 °C (DECOMP), 360 °C
Record name Guanine
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Record name Guanine
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Synthesis routes and methods I

Procedure details

In the process based on TAHP sulfate described above, 2,4-diamino-5-formylamino-6-hydroxypyrimidine (referred to as DAFHP below) is passed through as an intermediate, which is reacted in situ to produce guanine.
Quantity
0 (± 1) mol
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (4.86 g) was dissolved in 85 ml of methanol and 1.4 g of triethylamine and 2.9 g of 4-methylthiocresol were added. The reaction mixture was reacted under reflux condition for 24 hours. The reaction was stopped by adding 20 ml of water, and the methanol was removed by distillation under reduced pressure. The reaction mixture was extracted with dichloromethane and purified by silica gel column to give a compound wherein 6-position of guanine was substituted by 4-methylphenylthio group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6
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4.86 g
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reactant
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1.4 g
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reactant
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2.9 g
Type
reactant
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Quantity
20 mL
Type
reactant
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85 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (4.86 g) was dissolved in 85 ml of methanol and 1.4 g of triethylamine and 2.9 g of 4-methoxythiocresol were added. The reaction mixture was reacted under reflux condition for 24 hours. The reaction was stopped by adding 20 ml of water, and the methanol was removed by distillation under reduced pressure. The reaction mixture was extracted with dichloromethane and purified by silica gel column to give a compound wherein 6-position of guanine was substituted by 4-methoxyphenylthio group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6
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4.86 g
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reactant
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1.4 g
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reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (100 mg) was dissolved in 10 ml of ethanol, 32 ml of triethylamine and 53 mg of sodium methoxide were added, and the resulting mixture was refluxed for 4 hours. The reaction was stopped by adding 10 ml of water. The reaction solution was extracted with dichloromethane and distilled under reduced pressure. The residue was purified by silica gel column to give a compound wherein 6-position of guanine was substituted by ethoxy group.
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0 (± 1) mol
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reactant
Reaction Step One
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Name
6
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100 mg
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32 mL
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Reaction Step Two
Name
sodium methoxide
Quantity
53 mg
Type
reactant
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Quantity
10 mL
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reactant
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10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

6-Chloroguanine derivative prepared in Preparation 6 (4.86 g) was dissolved in 85 Ml of methanol and 1.4 g of triethylamine and 2.9 g of 4-methoxythiocresol were added. The reaction mixture was reacted under reflux condition for 24 hours. The reaction was stopped by adding 20 ml of water, and the methanol was removed by distillation under reduced pressure. The reaction mixture was extracted with dichloromethane and purified by silica gel column to give a compound wherein 6-position of guanine was substituted by 4-methoxyphenylthio group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6
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4.86 g
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20 mL
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1.4 g
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2.9 g
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reactant
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Q & A

Q1: How does the interaction of guanine with cadmium ions impact DNA?

A1: Cadmium ions can form complexes with this compound bases, potentially leading to oxidative stress and DNA damage. [] This interaction is significant due to cadmium's toxicity and its implication in carcinogenesis. [] Interestingly, cadmium complexes with 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, were not detected in these studies. []

Q2: How does oxidation affect the behavior of this compound within G-quadruplex structures?

A2: Oxidation of this compound to 8-oxo-7,8-dihydrothis compound (8-oxoG) within G-quadruplexes (G4) can disrupt their stability and lead to gene activation. [] Research has shown that 8-oxoG can induce the formation of a this compound-vacancy-containing G4 (vG4). [] These vG4s can be stabilized by the binding of this compound metabolites like cGMP and GTP, suggesting a potential regulatory role in response to oxidative damage. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C5H5N5O and a molecular weight of 151.13 g/mol.

Q4: Does the tautomeric state of this compound affect its interaction with enzymes like this compound deaminase?

A5: Contrary to previous assumptions, studies suggest that the active site of Bacillus subtilis this compound deaminase (bGD) does not significantly influence the tautomeric state of this compound. [] The enzyme primarily interacts with the most abundant tautomer of this compound found in aqueous solutions. []

Q5: How does the incorporation of this compound into ferromagnetic films impact their properties?

A6: Hybridizing biogenic this compound crystals with ferromagnetic thin films can significantly enhance their magnetic orientation control. [] This hybridization allows for 3D manipulation of the crystals using weaker magnetic fields, potentially reducing power consumption in related device applications. []

Q6: Can the interaction of this compound with certain molecules be exploited for photocatalytic applications?

A7: Research suggests that photocatalytic systems incorporating this compound derivatives, like 8-oxothis compound, can facilitate the conversion of precursor molecules into fatty acids under visible light. [, ] This process, potentially mimicking early metabolic processes, highlights the potential of this compound-based systems in artificial photosynthesis and protocell research. [, ]

Q7: How have molecular dynamics simulations contributed to understanding the formation and stability of G-quadruplexes?

A8: All-atom molecular dynamics simulations have provided valuable insights into the forces governing G-quadruplex (G4) formation. [] Studies focusing on the dissociation of a single G-tetrad from a telomeric G4 structure revealed that interactions within the sugar-phosphate backbone, particularly the minimization of phosphate-phosphate repulsion, are crucial for the overall stability of the G-tetrad motif. []

Q8: How do structural modifications to this compound analogs influence their antiviral activity?

A9: Modifications to the this compound structure, particularly at the C2 and C6 positions, can significantly impact the antiviral activity of its C-nucleoside analogs. [] For instance, the 2-amino-6-chloro-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one and its 6-bromo derivative demonstrated promising prophylactic activity against Semliki Forest virus infection in mice. []

Q9: How does the presence of a diphenylcarbamoyl protecting group at the O6 position of this compound influence its reactivity in glycosylation reactions?

A10: Introducing a diphenylcarbamoyl protecting group at the O6 position of this compound leads to highly regioselective glycosylation, primarily yielding 9-glycosylguanines. [] This protection strategy provides a controlled approach for synthesizing specific this compound nucleoside analogs. []

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